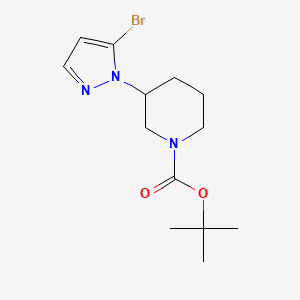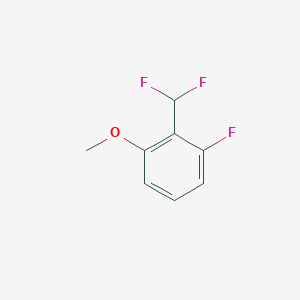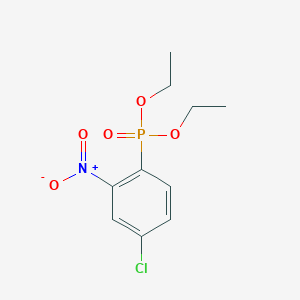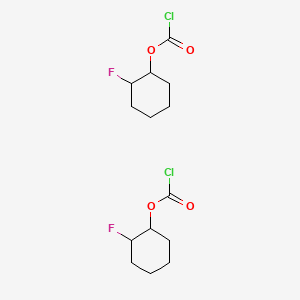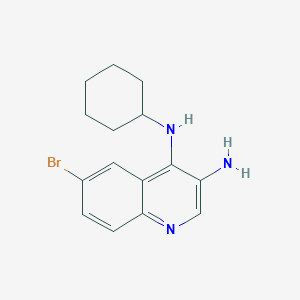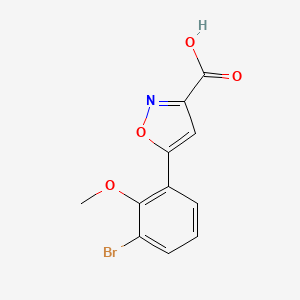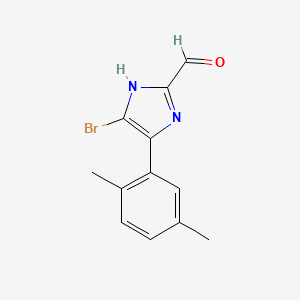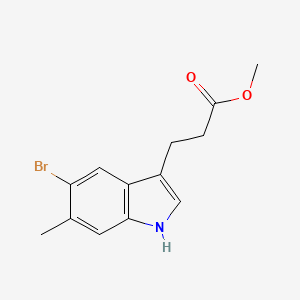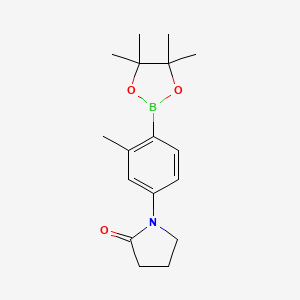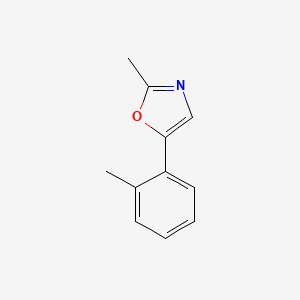
2-Methyl-5-(o-tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(o-tolyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position and an ortho-tolyl group at the 5-position. Oxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and their presence in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(o-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a popular method that uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of palladium-catalyzed direct arylation of oxazoles with aryl halides .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often employs scalable and eco-friendly catalytic systems. Magnetic nanocatalysts have been explored for their efficiency and ease of separation from reaction mixtures . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(o-tolyl)oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, typically resulting in the cleavage of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation and reducing agents for ring cleavage . Palladium catalysts are often employed for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to open-chain products, while substitution reactions can yield various substituted oxazoles .
Scientific Research Applications
2-Methyl-5-(o-tolyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(o-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various biological molecules, influencing their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-5-(o-tolyl)oxazole include other oxazole derivatives such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and ortho-tolyl groups can enhance its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-5-(2-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-8-5-3-4-6-10(8)11-7-12-9(2)13-11/h3-7H,1-2H3 |
InChI Key |
ZZPUNPHGHPPFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


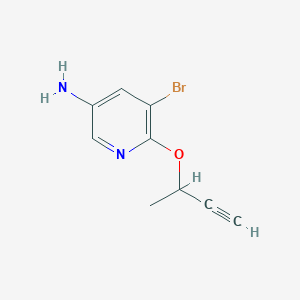
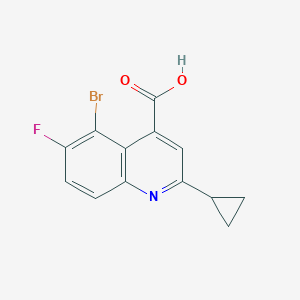

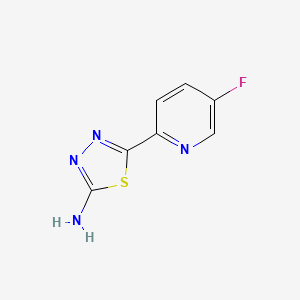
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
